molecular formula C11H12N4O2S B303446 1,3-dimethyl-5-[2-(4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]-2-sulfanylideneimidazolidin-4-one

1,3-dimethyl-5-[2-(4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]-2-sulfanylideneimidazolidin-4-one

Cat. No. B303446
M. Wt: 264.31 g/mol
InChI Key: WDNJEXAYHHXIKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-dimethyl-5-[2-(4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]-2-sulfanylideneimidazolidin-4-one, also known as DMOSI, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. DMOSI is a heterocyclic compound that contains sulfur and nitrogen atoms in its structure.

Mechanism of Action

The mechanism of action of 1,3-dimethyl-5-[2-(4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]-2-sulfanylideneimidazolidin-4-one is not fully understood. However, it has been reported to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. 1,3-dimethyl-5-[2-(4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]-2-sulfanylideneimidazolidin-4-one has also been reported to inhibit the activity of viral enzymes, which makes it a potential candidate for the development of antiviral drugs. The exact mechanism of action of 1,3-dimethyl-5-[2-(4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]-2-sulfanylideneimidazolidin-4-one in the detection of metal ions and its antioxidant and anti-inflammatory activities are still under investigation.
Biochemical and Physiological Effects:
1,3-dimethyl-5-[2-(4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]-2-sulfanylideneimidazolidin-4-one has been reported to exhibit low toxicity in vitro and in vivo studies. In addition, 1,3-dimethyl-5-[2-(4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]-2-sulfanylideneimidazolidin-4-one has been reported to exhibit good stability in various biological systems. 1,3-dimethyl-5-[2-(4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]-2-sulfanylideneimidazolidin-4-one has been reported to inhibit the proliferation of cancer cells, induce apoptosis, and inhibit the activity of viral enzymes. 1,3-dimethyl-5-[2-(4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]-2-sulfanylideneimidazolidin-4-one has also been reported to exhibit antioxidant and anti-inflammatory activities.

Advantages and Limitations for Lab Experiments

One of the advantages of 1,3-dimethyl-5-[2-(4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]-2-sulfanylideneimidazolidin-4-one is its potential applications in various fields of research. 1,3-dimethyl-5-[2-(4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]-2-sulfanylideneimidazolidin-4-one has been reported to exhibit anticancer, antiviral, and antibacterial activities, which makes it a potential candidate for the development of drugs. In addition, 1,3-dimethyl-5-[2-(4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]-2-sulfanylideneimidazolidin-4-one has been reported to exhibit good stability in various biological systems. However, one of the limitations of 1,3-dimethyl-5-[2-(4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]-2-sulfanylideneimidazolidin-4-one is its moderate to high cost of synthesis, which makes it less accessible to researchers with limited resources.

Future Directions

There are several future directions for the research on 1,3-dimethyl-5-[2-(4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]-2-sulfanylideneimidazolidin-4-one. One of the future directions is the investigation of the mechanism of action of 1,3-dimethyl-5-[2-(4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]-2-sulfanylideneimidazolidin-4-one in the detection of metal ions. Another future direction is the investigation of the antioxidant and anti-inflammatory activities of 1,3-dimethyl-5-[2-(4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]-2-sulfanylideneimidazolidin-4-one in animal models. In addition, the development of 1,3-dimethyl-5-[2-(4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]-2-sulfanylideneimidazolidin-4-one-based drugs for the treatment of cancer, viral infections, and bacterial infections is a potential future direction. Finally, the investigation of the potential use of 1,3-dimethyl-5-[2-(4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]-2-sulfanylideneimidazolidin-4-one as a fluorescent probe for the detection of metal ions in living cells is also a potential future direction.
Conclusion:
In conclusion, 1,3-dimethyl-5-[2-(4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]-2-sulfanylideneimidazolidin-4-one is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. 1,3-dimethyl-5-[2-(4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]-2-sulfanylideneimidazolidin-4-one has been reported to exhibit anticancer, antiviral, and antibacterial activities, and has also been studied for its potential use as a fluorescent probe for the detection of metal ions in biological systems. 1,3-dimethyl-5-[2-(4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]-2-sulfanylideneimidazolidin-4-one has also been reported to exhibit antioxidant and anti-inflammatory activities. The future directions for the research on 1,3-dimethyl-5-[2-(4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]-2-sulfanylideneimidazolidin-4-one include the investigation of its mechanism of action, the development of 1,3-dimethyl-5-[2-(4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]-2-sulfanylideneimidazolidin-4-one-based drugs, and the investigation of its potential use as a fluorescent probe.

Synthesis Methods

The synthesis of 1,3-dimethyl-5-[2-(4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]-2-sulfanylideneimidazolidin-4-one involves the reaction of 2-amino-5-methylthiazole with 2-cyano-3,3-dimethylacrylic acid followed by the reaction with 4-oxocyclohexa-2,5-dien-1-ylidenehydrazinecarbothioamide. The final product is obtained after a series of purification steps. The chemical synthesis of 1,3-dimethyl-5-[2-(4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]-2-sulfanylideneimidazolidin-4-one has been reported in several research articles, and the yield of the reaction is reported to be moderate to high.

Scientific Research Applications

1,3-dimethyl-5-[2-(4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]-2-sulfanylideneimidazolidin-4-one has been studied extensively for its potential applications in various fields of research. In the field of medicinal chemistry, 1,3-dimethyl-5-[2-(4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]-2-sulfanylideneimidazolidin-4-one has been reported to exhibit anticancer, antiviral, and antibacterial activities. 1,3-dimethyl-5-[2-(4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]-2-sulfanylideneimidazolidin-4-one has also been studied for its potential use as a fluorescent probe for the detection of metal ions in biological systems. In addition, 1,3-dimethyl-5-[2-(4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]-2-sulfanylideneimidazolidin-4-one has been reported to exhibit antioxidant and anti-inflammatory activities.

properties

Product Name

1,3-dimethyl-5-[2-(4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]-2-sulfanylideneimidazolidin-4-one

Molecular Formula

C11H12N4O2S

Molecular Weight

264.31 g/mol

IUPAC Name

1,3-dimethyl-5-[2-(4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C11H12N4O2S/c1-14-9(10(17)15(2)11(14)18)13-12-7-3-5-8(16)6-4-7/h3-6,9,13H,1-2H3

InChI Key

WDNJEXAYHHXIKY-UHFFFAOYSA-N

Isomeric SMILES

CN1C(C(=O)N(C1=S)C)NN=C2C=CC(=O)C=C2

SMILES

CN1C(C(=O)N(C1=S)C)NN=C2C=CC(=O)C=C2

Canonical SMILES

CN1C(C(=O)N(C1=S)C)NN=C2C=CC(=O)C=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.